2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide
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Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a formyl group, a methoxy group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-diphenylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N,N-diphenylacetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N,N-diphenylacetamide.
Substitution: 2-(4-substituted-2-methoxyphenoxy)-N,N-diphenylacetamide.
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group and diphenylacetamide moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-methylacetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide .
Uniqueness
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-21-14-17(15-24)12-13-20(21)27-16-22(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKUEAJCJCOVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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